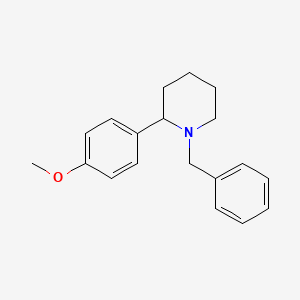
1-Benzyl-2-(4-methoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(4-methoxyphenyl)piperidine is a chemical compound belonging to the piperidine class It is characterized by a benzyl group attached to the nitrogen atom of the piperidine ring and a methoxyphenyl group at the second position
Preparation Methods
The synthesis of 1-Benzyl-2-(4-methoxyphenyl)piperidine can be achieved through several routes. One common method involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-2-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-(4-methoxyphenyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies related to its biological activity, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating various medical conditions, leveraging its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets. It is known to act as a dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by preventing its reabsorption into neurons. This action is mediated through its binding to the dopamine transporter, thereby blocking the reuptake process and enhancing dopaminergic signaling.
Comparison with Similar Compounds
1-Benzyl-2-(4-methoxyphenyl)piperidine can be compared with other similar compounds, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is also a dopamine reuptake inhibitor but differs in its chemical structure and potency.
Vanoxerine: Another dopamine reuptake inhibitor with a different chemical structure, used in the treatment of cocaine addiction.
GBR-12,935: A piperazine derivative with similar dopaminergic activity but distinct structural features.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which may offer advantages in certain therapeutic contexts.
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-benzyl-2-(4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C19H23NO/c1-21-18-12-10-17(11-13-18)19-9-5-6-14-20(19)15-16-7-3-2-4-8-16/h2-4,7-8,10-13,19H,5-6,9,14-15H2,1H3 |
InChI Key |
PSDIJWASCCYKJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















